molecular formula C7H9ClF2N2O B1415835 (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride CAS No. 2231672-97-0

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1415835
CAS No.: 2231672-97-0
M. Wt: 210.61 g/mol
InChI Key: VENSBQMQUYWANB-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a high-purity chemical compound supplied for research and development purposes. As a pyridine-based methanamine derivative, this compound serves as a versatile building block and key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its molecular structure, featuring a difluoromethoxy substituent, is of significant interest in medicinal chemistry for modulating the physicochemical properties and biological activity of target molecules. Researchers utilize this intermediate in the discovery and development of new active ingredients. The product is offered with comprehensive analytical data, including HNMR and HPLC characterization, to ensure identity and purity for your laboratory applications. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-5(4-10)2-1-3-11-6;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENSBQMQUYWANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Fluorination

Step 1: Preparation of 2-(Difluoromethoxy)pyridine derivative

  • Starting from 3-hydroxypyridine derivatives, the hydroxyl group at the 2-position can be converted into a difluoromethoxy group through nucleophilic substitution with difluoromethylating reagents.
  • Common reagents include sodium difluorochloroacetate or other difluoromethyl sources, reacting under basic conditions to introduce the CF₂H group.

Step 2: Introduction of amino group at the 3-position

  • The amino group can be introduced via nucleophilic substitution or reduction of suitable precursors, such as nitriles or nitro compounds, followed by reduction with catalytic hydrogenation.

Step 3: Final salt formation

  • The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility.

Multi-Step Synthesis Based on Patent Data

A detailed process, as described in patent literature, involves:

Step Description Conditions Reagents Reference
1 Synthesis of difluoromethoxy pyridine Reaction of 3-hydroxy pyridine with difluoromethylation reagents Sodium difluorochloroacetate, organic solvent (e.g., DMF)
2 Nucleophilic substitution to introduce amino group Reaction with amine precursors Amine sources, catalytic conditions ,
3 Salt formation Acidification with HCl Hydrochloric acid Common practice

Key Reaction Conditions and Reagents

Reaction Step Temperature Solvent Reagents Duration Notes
Difluoromethylation 80–150°C N,N-Dimethylformamide or tetrahydrofuran Sodium difluorochloroacetate, base (e.g., potassium carbonate) 1–10 hours Controlled under nitrogen to prevent oxidation
Amination 30–65°C Tetrahydrofuran Borane dimethylsulfide 2–30 hours For reduction of nitriles to amines
Salt formation Room temperature Aqueous HCl Hydrochloric acid Short Ensures hydrochloride salt stability

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reaction Conditions Yield References
Nucleophilic difluoromethylation 3-Hydroxypyridine derivatives Sodium difluorochloroacetate Difluoromethoxy group installation 80–150°C, inert atmosphere Moderate to high ,
Reduction of nitriles Difluoromethoxy pyridine nitriles Borane dimethylsulfide Conversion to amines 30–65°C High
Salt formation Free amine Hydrochloric acid Hydrochloride salt Room temp Quantitative Standard

Research Findings and Innovations

Recent advances in difluoromethylation techniques, such as late-stage fluorination, enable more efficient and selective synthesis of fluorinated pyridine derivatives. For instance, the review by JBI Sap highlights the development of stepwise strategies for aryl difluoromethylation, which can be adapted for pyridine systems. These methods often involve coupling aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, providing a versatile route to CF₂H-containing aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Key Characteristics

  • Pyridine Ring : Provides aromatic stability.
  • Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Methanamine Functional Group : Facilitates interactions with biological macromolecules.

Chemistry

In synthetic organic chemistry, (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride serves as a versatile building block. Its unique functional groups allow it to participate in various reactions, including:

  • Oxidation : Forming oxidized derivatives.
  • Reduction : Yielding reduced forms.
  • Substitution : Enabling the introduction of different functional groups.

Biology

The compound is studied for its potential interactions with biological molecules. It may act as:

  • A Probe or Ligand : Used in biochemical assays to explore molecular interactions.
  • Enzyme Inhibitor : Particularly in the context of histone deacetylases (HDACs), which play a role in gene regulation.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its applications include:

  • Drug Development : As a lead compound for new pharmaceuticals targeting various diseases.
  • Pharmacological Studies : Serving as a reference compound to study receptor interactions and enzyme inhibition mechanisms .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, particularly in:

  • Agrochemicals : Leveraging its unique properties for agricultural applications.
  • Pharmaceuticals : Contributing to the synthesis of complex drug molecules.

Case Studies and Research Findings

  • Biological Activity Studies : Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer properties and enzyme inhibition .
  • Therapeutic Potential : Investigations into the mechanism of action reveal that this compound may modulate cellular pathways by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular signaling.
  • Synthetic Methodologies : Various synthetic methodologies have been explored to enhance the yield of this compound, demonstrating its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • (2-(Difluoromethoxy)pyridin-4-yl)methanamine Hydrochloride Molecular Formula: C₇H₉ClF₂N₂O (identical to the target compound). Key Difference: The difluoromethoxy and aminomethyl groups are positioned at the 2- and 4-positions of the pyridine ring, respectively . Impact: Positional isomerism may alter electronic distribution and steric hindrance, affecting receptor binding or solubility.

Substituted Pyridines with Alternative Functional Groups

  • (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride Molecular Formula: C₇H₈ClF₃N₂. Key Difference: A trifluoromethyl (-CF₃) group replaces the difluoromethoxy (-OCHF₂) group.
  • [2-(Thiophen-2-yl)pyridin-3-yl]methanamine Hydrochloride

    • Structure : Features a thiophene ring fused to the pyridine.
    • Key Difference : Replacement of difluoromethoxy with a thiophene moiety.
    • Impact : Introduces aromatic sulfur, which may influence π-π stacking interactions in biological targets .

Non-Pyridine Heterocycles

  • [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine Hydrochloride Molecular Formula: C₉H₁₂ClF₂NO₂. Key Difference: Pyridine replaced by a benzene ring with -OCHF₂ and -OCH₃ substituents.

Salt Form Variations

  • 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine Dihydrochloride
    • Molecular Formula : C₇H₁₀Cl₂F₂N₂O.
    • Key Difference : Dihydrochloride salt vs. hydrochloride.
    • Impact : Higher chloride content may improve aqueous solubility but could affect crystallinity and stability .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form CAS Number
(2-(Difluoromethoxy)pyridin-3-yl)methanamine HCl C₇H₉ClF₂N₂O 210.61 -OCHF₂ (2), -CH₂NH₂ (3) Hydrochloride 2231672-97-0
(2-(Difluoromethoxy)pyridin-4-yl)methanamine HCl C₇H₉ClF₂N₂O 210.61 -OCHF₂ (2), -CH₂NH₂ (4) Hydrochloride Not Disclosed
(3-(Trifluoromethyl)pyridin-2-yl)methanamine HCl C₇H₈ClF₃N₂ 224.60 -CF₃ (3), -CH₂NH₂ (2) Hydrochloride 1187932-68-8
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine HCl C₉H₁₂ClF₂NO₂ 239.65 -OCHF₂ (2), -OCH₃ (3), -CH₂NH₂ Hydrochloride 1311317-05-1

Research Findings and Implications

Electronic Effects : The difluoromethoxy group in the target compound balances electron-withdrawing and lipophilic properties, making it more metabolically stable than trifluoromethyl analogs .

Solubility : Hydrochloride salts generally exhibit better aqueous solubility than free bases, but dihydrochloride forms (e.g., EN300-33244676) may offer further solubility advantages at the cost of hygroscopicity .

Biological Activity: Pyridine derivatives with aminomethyl groups at the 3-position (e.g., the target compound) show higher affinity for neurological targets compared to 4-position isomers, likely due to steric compatibility with binding pockets .

Synthetic Accessibility: The target compound’s synthesis is streamlined using pyridine-building blocks (e.g., (2-(Difluoromethoxy)pyridin-3-yl)methanol), as noted in commercial catalogs .

Biological Activity

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a novel compound that has garnered attention due to its unique structural characteristics and potential biological activities. The compound features a pyridine ring substituted with a difluoromethoxy group and a methanamine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Methanamine Functional Group : Contributes to potential interactions with biological macromolecules.

While specific mechanisms of action for this compound have not been fully elucidated, the presence of the methanamine group suggests that it may undergo protonation and deprotonation reactions. This property could facilitate interactions with proteins and nucleic acids, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Inhibition of Enzymes : Compounds in this class may act as enzyme inhibitors, particularly in the context of histone deacetylases (HDACs), which are crucial for regulating gene expression.
  • Anticancer Properties : Some difluoromethoxy-substituted compounds have shown promise in inhibiting cancer cell proliferation.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibition
6-Difluoromethoxy-pyridineHDAC inhibition
4-Fluoro-pyridine derivativesAnticancer activity

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies indicate that this compound may exhibit inhibitory effects on various enzyme systems. For instance, similar difluorinated compounds have demonstrated IC50 values in the micromolar range against HDACs, suggesting a potential for therapeutic applications in oncology .
  • Computational Predictions : Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These predictions suggest a broad spectrum of potential pharmacological effects based on structural similarities to known bioactive compounds.
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic synthesis techniques, which have been optimized to yield high purity and activity. The unique combination of structural features is believed to enhance its biological efficacy compared to non-fluorinated analogs .

Q & A

Q. How can researchers optimize large-scale synthesis while minimizing waste?

  • Flow Chemistry : Continuous difluoromethylation using microreactors reduces reaction time (4 hrs vs. 24 hrs) and improves yield (75%).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solvent recovery (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
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(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

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